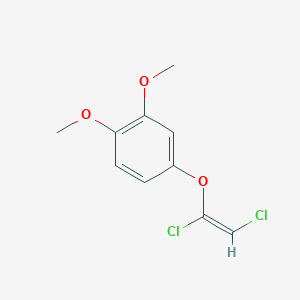
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene is an organic compound with the molecular formula C10H10Cl2O3. It is characterized by the presence of a dichlorovinyl group attached to a dimethoxybenzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene typically involves the reaction of 1,2-dichloroethylene with 4-hydroxy-1,2-dimethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The dichlorovinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted vinyl ethers.
Applications De Recherche Scientifique
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The dichlorovinyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-((1,2-Dichlorovinyl)oxy)benzene
- 4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene
- (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene derivatives
Uniqueness
This compound is unique due to the presence of both dichlorovinyl and dimethoxybenzene groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10Cl2O3 |
|---|---|
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
4-[(E)-1,2-dichloroethenoxy]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H10Cl2O3/c1-13-8-4-3-7(5-9(8)14-2)15-10(12)6-11/h3-6H,1-2H3/b10-6- |
Clé InChI |
BHVBAABJIAJMCY-POHAHGRESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)O/C(=C\Cl)/Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)OC(=CCl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


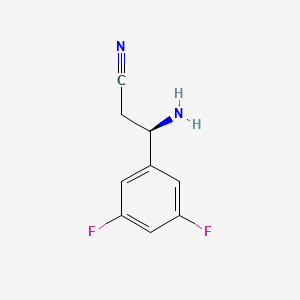

![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)

![2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)
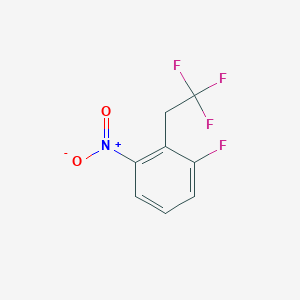
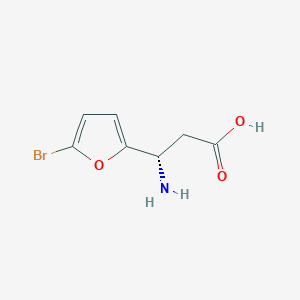
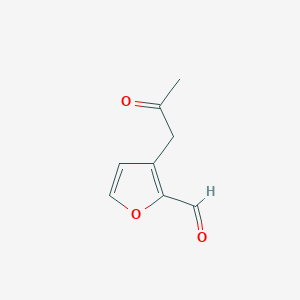
![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)

![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
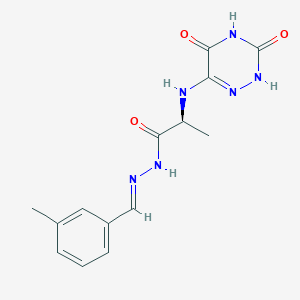
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)
